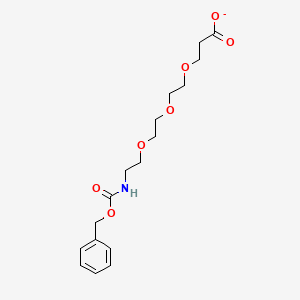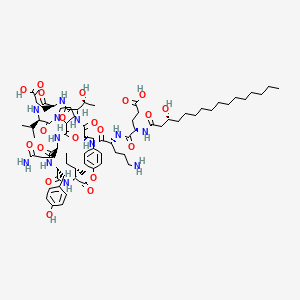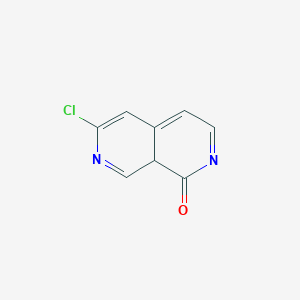
Stat3-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stat3-IN-26 is a ligand for the target protein STAT3, which is involved in various biological processes, including cell proliferation, survival, differentiation, and angiogenesis . STAT3 is a transcription factor that plays a crucial role in cancer development and progression, making it a promising target for therapeutic interventions .
Preparation Methods
Stat3-IN-26 can be synthesized using various synthetic routes. One method involves the use of PROTAC (Proteolysis Targeting Chimera) technology, where this compound acts as a ligand for the target protein STAT3 in PROTAC STAT3 degrader-3 . The synthetic route typically involves the following steps:
Formation of the ligand: The ligand for STAT3 is synthesized using specific reagents and conditions.
Coupling with PROTAC: The ligand is then coupled with a PROTAC molecule to form the final compound.
Chemical Reactions Analysis
Stat3-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Stat3-IN-26 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound is used to inhibit the STAT3 signaling pathway, which is crucial in cancer development and progression.
Drug Development: It is used in the development of new therapeutic agents targeting STAT3.
Biological Studies: This compound is used to study the role of STAT3 in various biological processes, including cell proliferation, survival, and differentiation.
Mechanism of Action
Stat3-IN-26 exerts its effects by targeting the STAT3 protein. STAT3 is a transcription factor that, when activated, translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis . This compound inhibits the activation of STAT3, thereby preventing the transcription of these genes and inhibiting cancer cell growth .
Comparison with Similar Compounds
Stat3-IN-26 is unique compared to other similar compounds due to its specific targeting of the STAT3 protein. Similar compounds include:
This compound stands out due to its high specificity and effectiveness in targeting STAT3, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C16H11F5N2O5S |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-[[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11F5N2O5S/c1-23(6-9(24)22-8-4-2-7(3-5-8)16(25)26)29(27,28)15-13(20)11(18)10(17)12(19)14(15)21/h2-5H,6H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
OCIJQEBSIRWRHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)
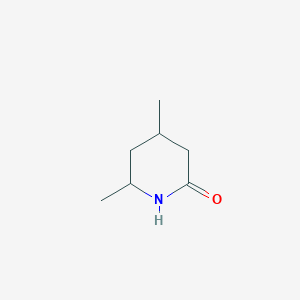
![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
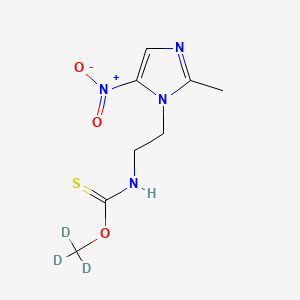
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)


![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)

